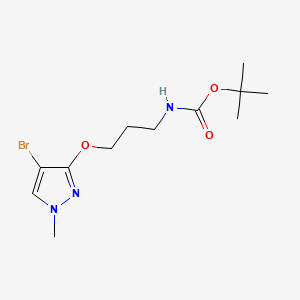
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate: is a chemical compound that features a tert-butyl carbamate group linked to a pyrazole ring via a propyl chain. The presence of the bromine atom on the pyrazole ring and the tert-butyl group makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: The brominated pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced by reacting the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to pyrazole N-oxides, while substitution reactions can yield various substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable building block for various applications.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific biological context and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with similar structural features but lacking the carbamate and propyl groups.
tert-Butyl 3-bromopropylcarbamate: Similar in structure but without the pyrazole ring.
tert-Butyl (3-azidopropyl)carbamate: Contains an azide group instead of the bromine atom.
Uniqueness
The uniqueness of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the bromine atom, pyrazole ring, and carbamate group provides multiple sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H20BrN3O3 |
|---|---|
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-bromo-1-methylpyrazol-3-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O3/c1-12(2,3)19-11(17)14-6-5-7-18-10-9(13)8-16(4)15-10/h8H,5-7H2,1-4H3,(H,14,17) |
Clé InChI |
JUHVMDQUSQZMNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC1=NN(C=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)
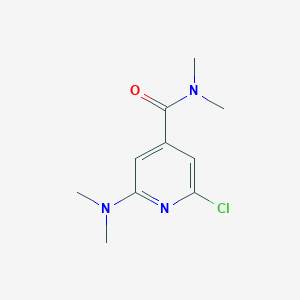
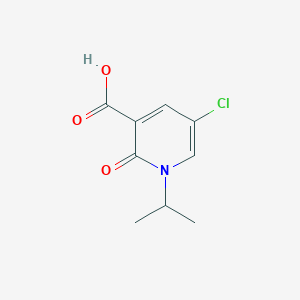
![tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)


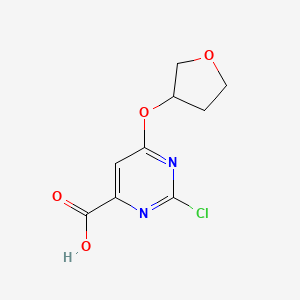
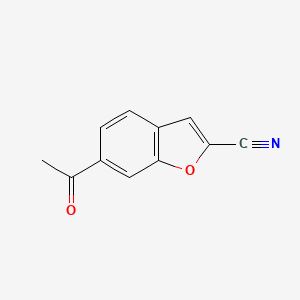
![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B13918146.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)
![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)
